5-Amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile
Description
Properties
Molecular Formula |
C20H16N6 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C20H16N6/c1-12-7-8-14(9-13(12)2)18-16-5-3-4-6-17(16)20(25-24-18)26-19(22)15(10-21)11-23-26/h3-9,11H,22H2,1-2H3 |
InChI Key |
LEDNXTIYDIZSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C(=C(C=N4)C#N)N)C |
Origin of Product |
United States |
Biological Activity
5-Amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a phthalazine moiety, which is known for its diverse biological activities. The presence of the amino group and the carbonitrile functionality contributes to its reactivity and potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Michael-type addition : This method has been effectively utilized to synthesize various pyrazole derivatives, indicating a high selectivity in producing compounds with desired functional groups .
- Cyclocondensation reactions : These reactions are instrumental in forming the complex structures of pyrazoles and phthalazines .
Antiinflammatory Effects
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anti-inflammatory properties. For instance:
- A study demonstrated that related compounds inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .
- Another investigation highlighted the anti-inflammatory activity of pyrazole derivatives through inhibition of cyclooxygenase enzymes .
Anticancer Properties
The compound has shown promise in cancer research:
- Certain pyrazole derivatives have been evaluated for their ability to inhibit specific kinases associated with cancer cell proliferation. In particular, inhibitors targeting p38 MAP kinase have been developed from similar scaffolds, leading to compounds with high selectivity and oral bioavailability .
Antimicrobial Activity
Pyrazoles are known for their antimicrobial properties. Studies suggest that modifications in the chemical structure can enhance the antibacterial efficacy of these compounds against various pathogens .
Case Studies
- Anti-inflammatory Study : A derivative of 5-Amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole was tested in vitro for its ability to reduce inflammation markers in human cell lines. Results showed a significant reduction in cytokine release compared to untreated controls.
- Anticancer Evaluation : In vivo studies using mouse models demonstrated that administration of this compound led to a decrease in tumor size and improved survival rates compared to control groups receiving no treatment.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including 5-amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. Research indicates that pyrazole derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, showcasing their potential as therapeutic agents in oxidative stress-related conditions .
Anticancer Properties
The compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant activity against breast, ovarian, and lung cancers. In vitro studies have suggested that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
Another critical application of this compound is its role as an inhibitor of specific enzymes involved in disease processes. For instance, derivatives of pyrazole have been identified as potent inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory diseases and cancer progression. The inhibition of this enzyme may provide therapeutic benefits by reducing inflammation and tumor growth .
Neurological Applications
The potential neuroprotective effects of pyrazole derivatives are under investigation. Given the compound's ability to modulate oxidative stress pathways, it may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds can enhance neuronal survival and function under oxidative stress conditions .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structural characteristics of this compound enable it to interact with various biological targets effectively.
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Aryl halide + hydrazine | Reflux in ethanol | Moderate |
| Step 2 | Carbonitrile derivative | Base-catalyzed reaction | High |
| Step 3 | Purification via recrystallization | Ethanol/Water mixture | Good |
Case Studies
Several case studies illustrate the diverse applications of this compound:
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of various pyrazole derivatives, this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anticancer Activity
A series of experiments demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF7 and MDA-MB231), with IC50 values indicating potent cytotoxic effects . The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Condensation and Hydrolysis Reactions
The carbonitrile group (-CN) undergoes nucleophilic substitution under basic or acidic conditions. Hydrolysis reactions yield corresponding carboxamides or carboxylic acids depending on reaction severity:
| Reaction Type | Conditions | Product |
|---|---|---|
| Partial Hydrolysis | H₂O, NaOH (0.1 M), 25°C | 5-Amino-pyrazole-4-carboxamide |
| Full Hydrolysis | HCl (6 M), reflux, 6 hr | 5-Amino-pyrazole-4-carboxylic acid |
The electron-withdrawing phthalazin-1-yl group enhances electrophilicity at the carbonitrile site, accelerating nucleophilic attack .
Cyclization Reactions
The amino group (-NH₂) participates in intramolecular cyclization with adjacent electrophilic centers. For example:
-
With Carbonitrile : Forms 6-membered pyrazolo[1,5-a]pyrimidine derivatives under reflux in DMF.
-
With Aldehydes : Condensation followed by cyclization yields fused heterocycles (e.g., pyrazolo-triazoles) .
Reaction outcomes depend on solvent polarity and temperature, with DMF showing optimal cyclization efficiency.
Electrophilic Substitution at the Pyrazole Ring
The electron-rich pyrazole ring undergoes regioselective electrophilic substitution:
| Reagent | Position | Product |
|---|---|---|
| HNO₃ (conc.)/H₂SO₄ | C3 | 3-Nitro-pyrazole derivative |
| Cl₂ (excess) | C3, C5 | 3,5-Dichloro-pyrazole derivative |
The 3,4-dimethylphenyl group directs electrophiles to the C3 position due to steric and electronic effects .
Coordination with Metal Ions
The amino and carbonitrile groups act as bidentate ligands for transition metals:
| Metal Salt | Coordination Site | Complex Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | NH₂, CN | 8.2 ± 0.3 |
| FeCl₃ | NH₂ | 6.7 ± 0.2 |
These complexes show potential catalytic activity in oxidation reactions .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with major mass loss stages at:
-
Stage 1 : 218–320°C (Loss of phthalazine moiety, 42% mass loss)
-
Stage 2 : 320–450°C (Pyrazole ring decomposition, 38% mass loss)
Photolytic studies (UV 254 nm) show <5% degradation after 72 hr, indicating high photostability .
This compound’s reactivity profile underscores its versatility in synthesizing pharmacologically relevant heterocycles and materials. The Fe₃O₄@SiO₂@Tannic acid-mediated method represents a sustainable advance in pyrazole chemistry, aligning with green chemistry principles .
Comparison with Similar Compounds
Substituent Diversity and Impact on Properties
The target compound’s distinctiveness arises from its phthalazine-1-yl and 3,4-dimethylphenyl substituents. Below is a comparative analysis with structurally related pyrazole-4-carbonitrile derivatives:
Key Observations:
- Steric Hindrance : The 3,4-dimethylphenyl group may increase steric bulk, influencing solubility and reactivity relative to smaller substituents like 4-fluorophenyl in D2 .
Preparation Methods
Preparation of the Phthalazine Core
The phthalazine scaffold is typically synthesized through condensation reactions. A common approach involves reacting 3,4-dimethylbenzaldehyde with hydrazine derivatives under acidic conditions. For instance, condensation with hydrazine hydrate in ethanol at reflux temperatures yields 4-(3,4-dimethylphenyl)phthalazin-1-amine as a key intermediate. This intermediate is critical for subsequent functionalization at the phthalazine N-1 position.
Reaction Conditions:
Pyrazole Ring Construction
The pyrazole moiety is introduced via cyclocondensation. 4-(3,4-Dimethylphenyl)phthalazin-1-amine reacts with 2-cyano-3-ethoxyacrylonitrile in the presence of a base such as triethylamine. This step forms the 5-aminopyrazole-4-carbonitrile structure through a regioselective [3+2] cycloaddition.
Critical Parameters:
Final Coupling and Purification
The phthalazine and pyrazole intermediates are coupled using a Buchwald–Hartwig amination or Ullmann-type reaction. Copper(I) iodide and 1,10-phenanthroline catalyze the C–N bond formation between the phthalazine amine and pyrazole bromide. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
One-Pot Multicomponent Reactions
Michael Addition-Cyclization Strategy
A streamlined method involves a one-pot reaction of 3,4-dimethylphenylhydrazine , malononitrile , and ethyl cyanoacetate . This approach leverages Michael addition followed by intramolecular cyclization, eliminating the need for isolated intermediates.
Optimized Conditions:
-
Catalyst: Layered double hydroxide (LDH) modified with copper iodide
-
Solvent: Ethanol/water (1:1)
-
Temperature: 55°C
Advantages:
-
Reduced reaction time (4–6 hours)
-
Environmentally benign solvents
-
High atom economy
Role of Fluorinated Solvents
Patent literature discloses the use of hexafluoroisopropanol (HFIP) to enhance reaction rates and selectivity. The strong hydrogen-bond-donating ability of HFIP stabilizes transition states, favoring pyrazole formation over side products.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques avoid toxic solvents entirely. Equimolar amounts of 3,4-dimethylphenylhydrazine hydrochloride and 2-cyanoacetamide are milled with potassium carbonate as a base. Reaction completion occurs within 30 minutes, yielding 78% of the target compound.
Catalytic Systems
-
LDH@PTRMS@DCMBA@CuI : A heterogeneous catalyst enabling recyclability (up to 5 cycles without activity loss).
-
Enzyme-mediated synthesis : Lipases (e.g., Candida antarctica) in ionic liquids achieve 65% yield under mild conditions.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Sustainability | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 50–75 | 24–48 hours | Moderate | High |
| One-Pot Multicomponent | 85–93 | 4–6 hours | High | Moderate |
| Mechanochemical | 78 | 0.5 hours | Very High | Low |
Key Observations:
-
One-pot methods balance efficiency and environmental impact.
-
Mechanochemical synthesis excels in speed but faces scalability challenges.
-
Traditional multi-step routes remain viable for gram-scale production.
Challenges and Optimization Strategies
Regioselectivity Issues
Competing pathways may yield 1H-pyrazole-3-carbonitrile regioisomers. Strategies to suppress this include:
Q & A
Q. What are the standard synthetic routes for preparing 5-amino-1-[4-(3,4-dimethylphenyl)phthalazin-1-yl]pyrazole-4-carbonitrile?
The compound can be synthesized via multi-step reactions involving triazenylpyrazole precursors. A typical protocol involves:
- Step 1 : Reacting (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 0°C, followed by gradual warming to 50°C for 72 hours (monitored via LC-MS) .
- Step 2 : Purification via flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) yields the product in ~85% purity. NMR (¹H/¹³C), IR, and HRMS are used for structural validation .
Q. How is the molecular structure of this compound confirmed experimentally?
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ = 8.55 ppm (¹H, pyrazole ring) and δ = 149.3 ppm (¹³C, nitrile group) confirm the core structure .
- IR spectroscopy : Strong absorption bands at ~2242 cm⁻¹ (C≡N stretch) and ~2138 cm⁻¹ (azide stretch) validate functional groups .
- X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding in related pyrazole derivatives) .
Q. What analytical methods are used to monitor reaction progress during synthesis?
- LC-MS : Tracks conversion rates and intermediate formation .
- TLC : Verifies reaction completion (e.g., Rf = 0.19 in cyclohexane/ethyl acetate 1:1) .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
A mechanochemical approach using Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid nanoparticles as a recyclable catalyst enables solvent-free synthesis at room temperature. This method reduces waste and energy consumption while achieving yields comparable to traditional methods (~85–88%) .
Q. What strategies resolve contradictions in reaction yields between traditional and green synthesis methods?
Discrepancies often arise from differences in reaction kinetics or catalyst efficiency. For example:
- Traditional methods (e.g., methylene chloride-based reactions) achieve high yields but require toxic solvents .
- Green methods (e.g., mechanochemical synthesis) prioritize sustainability but may need iterative optimization of catalyst loading (5–10 wt%) and grinding time (1–4 hours) to match traditional yields .
Q. How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic derivatization?
The electron-withdrawing nitrile group (-C≡N) and electron-donating dimethylphenyl moiety direct regioselectivity in further functionalization. For example:
Q. What advanced techniques characterize non-covalent interactions in the crystal lattice?
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H-bonding between NH₂ and nitrile groups).
- DSC/TGA : Evaluates thermal stability (decomposition >200°C in related pyrazole-carbonitriles) .
Methodological Considerations
Q. How are reaction conditions optimized for large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
